6-ethyl-10-methyl-3-(4-methylbenzyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
6-ETHYL-10-METHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-10-METHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[6,7-e][1,3]oxazin core structure, followed by the introduction of ethyl, methyl, and 4-methylphenylmethyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, Grignard reagents, and catalytic amounts of acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-10-METHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-ETHYL-10-METHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-ETHYL-10-METHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Chromeno[6,7-e][1,3]oxazin derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
6-ETHYL-10-METHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE stands out due to its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H23NO3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
6-ethyl-10-methyl-3-[(4-methylphenyl)methyl]-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C22H23NO3/c1-4-17-10-20(24)26-22-15(3)21-18(9-19(17)22)12-23(13-25-21)11-16-7-5-14(2)6-8-16/h5-10H,4,11-13H2,1-3H3 |
InChI Key |
BMOSQOCDSITEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=C(C=C4)C |
Origin of Product |
United States |
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